
2,2'-(Pentane-1,5-diyldisulfinyl)diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Pentane-1,5-diyldisulfinyl)diethanol is an organic compound with the molecular formula C₉H₂₀O₄S₂ and a molecular weight of 256.38 g/mol . It is a sulfoxide derivative, characterized by the presence of two hydroxyl groups and a disulfinyl linkage. This compound is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentane-1,5-diyldisulfinyl)diethanol typically involves the reaction of 1,5-dibromopentane with sodium sulfinate, followed by the addition of ethylene glycol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1,5-dibromopentane reacts with sodium sulfinate in an aqueous medium to form 1,5-disulfinylpentane.
Step 2: The intermediate 1,5-disulfinylpentane is then reacted with ethylene glycol under basic conditions to yield 2,2’-(Pentane-1,5-diyldisulfinyl)diethanol.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production methods would likely involve similar synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Pentane-1,5-diyldisulfinyl)diethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfoxide group can be reduced to a sulfide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
2,2’-(Pentane-1,5-diyldisulfinyl)diethanol is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic properties and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2’-(Pentane-1,5-diyldisulfinyl)diethanol involves its interaction with molecular targets through its hydroxyl and sulfoxide groups. These functional groups allow the compound to participate in hydrogen bonding, nucleophilic attacks, and redox reactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-{1,1’-[Pentane-1,5-diyl-bis(oxy-nitrilo)]-diethyl-idyne}diphenol
- Other sulfoxide derivatives
Uniqueness
2,2’-(Pentane-1,5-diyldisulfinyl)diethanol is unique due to its specific combination of hydroxyl and sulfoxide functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in both chemical and biological contexts, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H20O4S2 |
|---|---|
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
2-[5-(2-hydroxyethylsulfinyl)pentylsulfinyl]ethanol |
InChI |
InChI=1S/C9H20O4S2/c10-4-8-14(12)6-2-1-3-7-15(13)9-5-11/h10-11H,1-9H2 |
Clé InChI |
UIICDVKFUKXYQB-UHFFFAOYSA-N |
SMILES canonique |
C(CCS(=O)CCO)CCS(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
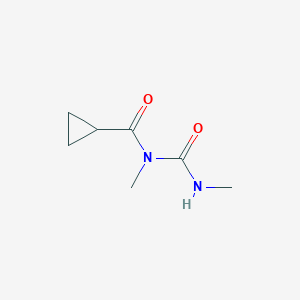
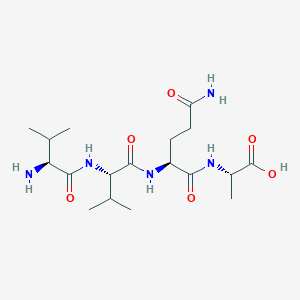
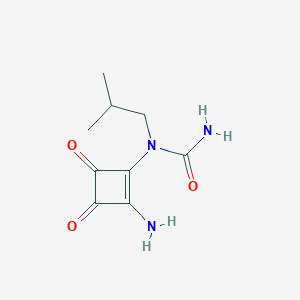
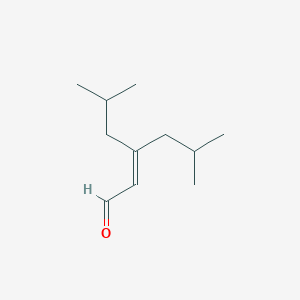

![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)

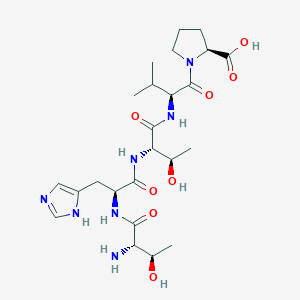
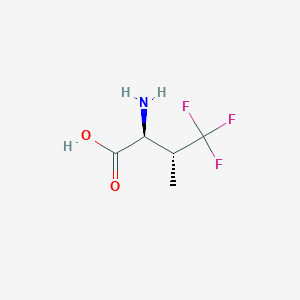
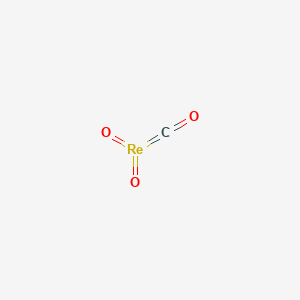
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
